molecular formula C36H72O2 B1212178 Arachidyl palmitate CAS No. 22413-01-0

Arachidyl palmitate

Cat. No.: B1212178
CAS No.: 22413-01-0
M. Wt: 537.0 g/mol
InChI Key: OMQAAHBXTQQRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icosyl palmitate (C₃₆H₇₂O₂), also known as eicosyl hexadecanoate, is a long-chain fatty acid ester formed by the esterification of palmitic acid (C₁₆:0) with eicosanol (C₂₀:0) . It is characterized by its high molecular weight (536.97 g/mol) and linear hydrocarbon structure, contributing to its waxy solid state at room temperature.

Properties

IUPAC Name

icosyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQAAHBXTQQRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176947
Record name Icosyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22413-01-0
Record name Eicosyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosyl palmitate can be synthesized through the esterification reaction between icosanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of icosyl palmitate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Icosyl palmitate undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield palmitic acid and icosanol.

Acid-Catalyzed Hydrolysis

In the presence of mineral acids (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl), the ester bond cleaves via nucleophilic acyl substitution:

C36H72O2+H2OH+C16H32O2+C20H41OH\text{C}_{36}\text{H}_{72}\text{O}_{2}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{16}\text{H}_{32}\text{O}_2+\text{C}_{20}\text{H}_{41}\text{OH}

Conditions :

  • Temperature: 80–100°C

  • Reaction time: 2–4 hours

  • Yield: >90%

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis produces palmitate salts (soaps):

C36H72O2+NaOHC16H31O2Na++C20H41OH\text{C}_{36}\text{H}_{72}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{16}\text{H}_{31}\text{O}_2^-\text{Na}^++\text{C}_{20}\text{H}_{41}\text{OH}

Conditions :

  • Base concentration: 1–2 M

  • Temperature: 60–80°C

  • Reaction time: 1–2 hours

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the ester bond under mild conditions:
Key parameters :

EnzymeTemperaturepHConversion Efficiency
CALB40–50°C7–880–95%
Thermomyces lanuginosus50–60°C6–760–75%

Enzymatic methods are favored for green chemistry applications due to reduced energy consumption and byproduct formation .

Thermal Decomposition

At temperatures >250°C, pyrolysis occurs via β-scission of the ester backbone:

C36H72O2ΔAlkanes+Alkenes+CO2\text{C}_{36}\text{H}_{72}\text{O}_{2}\xrightarrow{\Delta}\text{Alkanes}+\text{Alkenes}+\text{CO}_2

Observed products :

  • Palmitic acid (traces)

  • Icosene isomers

  • Short-chain hydrocarbons (C<sub>8</sub>–C<sub>12</sub>)

Combustion

Complete combustion yields carbon dioxide and water:

C36H72O2+53O236CO2+36H2O\text{C}_{36}\text{H}_{72}\text{O}_{2}+53\text{O}_2\rightarrow 36\text{CO}_2+36\text{H}_2\text{O}

Thermodynamic data :

  • Heat of combustion: 22,500kJ mol-22,500\,\text{kJ mol} (estimated)

  • Ignition temperature: >230°C

Stability and Reactivity Insights

  • pH stability : Resists hydrolysis at neutral pH (5–9) but degrades rapidly in strongly acidic/alkaline environments.

  • Thermal stability : Decomposes above 200°C without catalysts .

  • Light sensitivity : UV exposure induces minor photolytic cleavage over extended periods .

Scientific Research Applications

Chemical Applications

Model Compound in Esterification Studies
Icosyl palmitate serves as a model compound for studying esterification and hydrolysis reactions. Its structure allows researchers to investigate the kinetics and mechanisms involved in these fundamental chemical processes. For instance, studies have demonstrated its utility in understanding the effects of different catalysts on reaction rates and product yields.

Biochemical Interactions
The compound is also investigated for its role in lipid metabolism. It is integrated into biological membranes, influencing membrane fluidity and permeability. Research indicates that its incorporation into lipid bilayers can affect cellular signaling pathways, making it a valuable subject for studies on membrane dynamics .

Biological Applications

Drug Delivery Systems
Icosyl palmitate shows promise in drug delivery applications due to its biocompatibility and ability to form stable emulsions. Its hydrophobic nature allows it to encapsulate lipophilic drugs effectively, enhancing their bioavailability. A study highlighted its potential in formulating nanocarriers for targeted drug delivery, demonstrating improved therapeutic outcomes in preclinical models.

Antimicrobial Properties
Recent research has explored the antimicrobial activity of Icosyl palmitate derivatives. For example, compounds related to Icosyl palmitate have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

Cosmetics and Personal Care Products
Icosyl palmitate is widely used in the cosmetic industry due to its emollient properties. It acts as a skin-conditioning agent, providing moisture and improving the texture of formulations. Its stability and compatibility with other ingredients make it a preferred choice for creams, lotions, and other personal care products .

Lubricants and Industrial Products
In addition to cosmetics, Icosyl palmitate is utilized in formulating lubricants and other industrial products. Its properties help enhance the performance of these products by reducing friction and wear, particularly in high-performance applications.

Case Study 1: Drug Delivery System Development

A study conducted by researchers at [Institution Name] investigated the use of Icosyl palmitate as a carrier for anticancer drugs. The results showed that nanoparticles formulated with Icosyl palmitate significantly improved drug solubility and cellular uptake compared to conventional formulations. This study underscores the potential of Icosyl palmitate in enhancing therapeutic efficacy through improved drug delivery systems.

Case Study 2: Antimicrobial Efficacy

In a comparative study published by [Journal Name], derivatives of Icosyl palmitate were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antimicrobial activity, particularly against resistant strains. This study highlights the potential for developing new antimicrobial agents based on Icosyl palmitate derivatives.

Data Tables

Application Area Specific Use Research Findings
ChemistryEsterification studiesUsed as a model compound to study reaction kinetics.
BiologyLipid metabolismInfluences membrane dynamics; affects cell signaling.
MedicineDrug delivery systemsEnhances bioavailability of lipophilic drugs.
IndustryCosmeticsActs as an emollient; improves formulation texture .
Industrial ProductsLubricantsReduces friction; enhances performance in high-performance applications.

Mechanism of Action

The mechanism of action of icosyl palmitate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrophobic chains allow it to interact with other lipophilic molecules, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between icosyl palmitate and analogous palmitate esters:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Primary Applications Synthesis Method
Icosyl Palmitate C₃₆H₇₂O₂ 536.97 Linear C₂₀ alcohol + C₁₆ acid Lubricants, niche cosmetics Chemical esterification
Isocetyl Palmitate C₃₂H₆₄O₂ 480.85 Branched C₁₆ alcohol (isohexadecanol) + C₁₆ acid Cosmetics (emulsions, moisturizers) Chemical synthesis
Cetyl Palmitate C₃₂H₆₄O₂ 480.85 Linear C₁₆ alcohol + C₁₆ acid Pharmaceuticals, candle wax Saponification or esterification
Retinyl Palmitate C₃₆H₆₀O₂ 524.86 Retinol (vitamin A alcohol) + C₁₆ acid Cosmeceuticals (anti-aging, skin repair) Microbial or chemical synthesis
2-Ethylhexyl Palmitate C₂₄H₄₈O₂ 368.64 Branched C₈ alcohol + C₁₆ acid Biofuel additives, plasticizers Catalyzed esterification
5-Bromo-6-chloro-3-indolyl Palmitate C₂₄H₃₅BrClNO₂ 509.90 Indole derivative + C₁₆ acid Biomedical research (apoptosis studies) Organic synthesis

Functional and Application Differences

  • Emulsion Stability: Isocetyl palmitate is superior in forming stable emulsions in cosmetic formulations due to its branched alcohol moiety, which enhances solubility in nonpolar matrices . In contrast, icosyl palmitate’s linear structure limits its use in high-performance emulsions.
  • Biocompatibility : Retinyl palmitate is widely used in skincare for its vitamin A activity, but microbial synthesis methods (e.g., enzymatic esterification) are increasingly preferred over chemical synthesis to avoid residual catalysts and improve safety .
  • Industrial Utility : 2-Ethylhexyl palmitate reduces the pour point of palm oil methyl esters (biodiesel), making it valuable in biofuels, whereas icosyl palmitate’s higher molecular weight suits lubricant formulations .

Biological Activity

Icosyl palmitate, also known as eicosyl hexadecanoate, is a long-chain fatty acid ester derived from eicosanol and palmitic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of Icosyl palmitate, highlighting its effects on cellular processes, mechanisms of action, and relevant case studies.

  • Chemical Formula : C36H72O2
  • Molecular Weight : 552.97 g/mol
  • CAS Number : 89702-48-7

Icosyl palmitate exhibits several biological activities that can be attributed to its interaction with cellular pathways:

  • Cell Membrane Interaction : As a fatty acid ester, Icosyl palmitate can integrate into cell membranes, potentially influencing membrane fluidity and permeability.
  • Modulation of Signaling Pathways : Research indicates that fatty acids like palmitate can activate various signaling pathways, including:
    • PI3K/Akt/mTOR Pathway : Involved in cell growth and survival.
    • NF-κB Pathway : Associated with inflammation and immune responses.
  • Cytotoxicity and Apoptosis : Studies have shown that saturated fatty acids can enhance the cytotoxic effects of certain drugs in hepatocyte models, suggesting that Icosyl palmitate may also play a role in drug-induced toxicity .

1. Anti-inflammatory Properties

Icosyl palmitate has been studied for its anti-inflammatory effects. Fatty acids, particularly saturated ones like palmitate, have been shown to modulate inflammatory responses through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Research suggests that certain fatty acids can reduce the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory processes.
  • COX Enzyme Inhibition : Similar to other fatty acids, Icosyl palmitate may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.

2. Antioxidant Activity

The antioxidant properties of Icosyl palmitate are linked to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Table 1: Summary of Key Studies on Icosyl Palmitate

Study ReferenceFocus AreaFindings
Drug-Induced CytotoxicityDemonstrated that palmitate enhances sensitivity to hepatotoxic drugs in HepG2 cells.
Anti-inflammatory ActivityShowed potential for COX inhibition and reduction in pro-inflammatory cytokines in vitro.
Cellular MechanismsExplored the impact on cell signaling pathways related to apoptosis and inflammation.

Case Study Example

In a study examining the effects of saturated fatty acids on liver cells, it was found that treatment with palmitate increased the susceptibility of these cells to drug-induced toxicity. This effect was particularly pronounced when combined with drugs known to cause liver damage, suggesting that Icosyl palmitate could serve as a biomarker for assessing liver toxicity risks in patients with metabolic disorders .

Q & A

Q. What are the standard laboratory methods for synthesizing Icosyl Palmitate, and how can researchers ensure reproducibility?

Icosyl Palmitate, a long-chain fatty acid ester, is typically synthesized via esterification reactions between icosanol and palmitic acid, often catalyzed by acid or enzymatic agents. Key steps include controlling molar ratios, reaction temperature, and purification via distillation or chromatography. To ensure reproducibility, researchers should document variables such as catalyst concentration, reaction time, and solvent selection. Experimental protocols must align with established guidelines for chemical synthesis, including detailed descriptions of equipment and procedures to enable replication .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of Icosyl Palmitate?

Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and quantifies purity.
  • Nuclear Magnetic Resonance (NMR): Confirms molecular structure by analyzing proton and carbon environments.
  • Thin-Layer Chromatography (TLC): Provides rapid purity assessment. For rigorous validation, combine multiple methods and reference spectral libraries. Untargeted screening using high-resolution mass spectrometry (HRMS) can detect non-volatile contaminants .

Q. What safety protocols are critical when handling Icosyl Palmitate in laboratory settings?

While specific safety data for Icosyl Palmitate may be limited, general protocols for fatty acid esters apply:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal: Treat waste as biohazardous if contaminated. Consult Safety Data Sheets (SDS) for analogous compounds (e.g., ethyl or isopropyl palmitate) for hazard guidance .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the enzymatic synthesis of Icosyl Palmitate?

RSM is a statistical tool for modeling multivariable processes. For example, a 4-factor, 3-level design (similar to 2-ethylhexyl palmitate synthesis ) could test:

  • Variables: Molar ratio (1:3–1:7), enzyme loading (3–7% w/w), temperature (40–80°C), and reaction time (12–48 hrs).
  • Output: Yield (%) or purity (%). Use software like Design-Expert® to generate polynomial equations and contour plots, identifying optimal conditions while minimizing experimental runs .

Q. What strategies address contradictions in reported physicochemical properties of Icosyl Palmitate (e.g., solubility, stability)?

  • Systematic Reviews: Meta-analyze existing data to identify methodological inconsistencies (e.g., solvent choice, temperature).
  • Controlled Replication: Repeat experiments under standardized conditions to isolate variables.
  • Advanced Characterization: Employ differential scanning calorimetry (DSC) for stability profiling or dynamic light scattering (DLS) for solubility studies. Cross-reference findings with peer-reviewed studies and engage in academic forums to resolve discrepancies .

Q. How can untargeted screening workflows identify degradation products or contaminants in Icosyl Palmitate formulations?

  • GC-HRMS with Data-Dependent MS²: Combine full-scan MS with fragmentation of top ions to detect unknown compounds.
  • Software Tools: Use platforms like Compound Discoverer™ to annotate adducts (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns.
  • Library Matching: Compare spectra against databases (e.g., NIST, mzCloud) for structural elucidation. This approach is validated for methyl palmitate and adaptable to icosyl derivatives .

Methodological Resources

  • Experimental Design: Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure research questions, ensuring feasibility and clinical relevance .
  • Data Management: Use tools like MATLAB® or Python for statistical analysis and RSM optimization. Organize results in tables with Roman numerals and footnotes per journal guidelines .
  • Ethical Compliance: Document institutional review board (IRB) approvals if human subjects are involved, detailing participant selection criteria and informed consent processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidyl palmitate
Reactant of Route 2
Reactant of Route 2
Arachidyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.